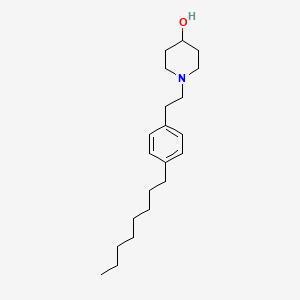

RB-005

Description

Properties

CAS No. |

1425049-20-2 |

|---|---|

Molecular Formula |

C21H35NO |

Molecular Weight |

317.5087 |

IUPAC Name |

1-[2-(4-octylphenyl)ethyl]piperidin-4-ol |

InChI |

InChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-16-22-17-14-21(23)15-18-22/h9-12,21,23H,2-8,13-18H2,1H3 |

InChI Key |

PXLXLCZHGHRZAO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCN2CCC(CC2)O |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RB005; RB 005; RB-005. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of RB-005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-005 is a potent and selective small molecule inhibitor of sphingosine kinase 1 (SK1), an enzyme that plays a critical role in the regulation of the sphingolipid signaling pathway.[1][2][3] This pathway governs a delicate balance between pro-survival and pro-apoptotic signaling molecules, often referred to as the "sphingolipid rheostat." Dysregulation of this balance is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. This compound, by selectively targeting SK1, modulates this rheostat to induce apoptosis in cancer cells, making it a promising candidate for therapeutic development. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

| Parameter | Value | Notes | Reference |

| IC50 for SK1 | 3.6 µM | Determined using 3 µM sphingosine and 250 µM ATP. | [1][4] |

| Selectivity | 15-fold | Selectivity for SK1 over its isoenzyme, SK2. | [1] |

| Cell Line | Assay | Effect of this compound | Reference |

| HT29 (colorectal cancer) | MTT Assay | Inhibition of cell growth and proliferation. | [2][3] |

| HCT116 (colorectal cancer) | MTT Assay | Inhibition of cell growth and proliferation. | [2][3] |

| HT29 (colorectal cancer) | Colony-Forming Assay | Inhibition of colony formation. | [2][3] |

| HCT116 (colorectal cancer) | Colony-Forming Assay | Inhibition of colony formation. | [2][3] |

| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Western Blot | Reduction in SK1 expression. | [1] |

Core Mechanism of Action: Shifting the Sphingolipid Rheostat

The primary mechanism of action of this compound is the selective inhibition of sphingosine kinase 1. SK1 is responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid that promotes cell survival, proliferation, and migration. Conversely, the substrate of SK1, sphingosine, and its metabolic precursor, ceramide, are pro-apoptotic. By inhibiting SK1, this compound disrupts this critical balance.

The inhibition of SK1 by this compound leads to two key downstream events:

-

Decreased Sphingosine-1-Phosphate (S1P) Levels: The reduction in S1P levels curtails pro-survival signaling pathways that are often hyperactive in cancer cells.

-

Increased Ceramide Levels: The accumulation of sphingosine due to SK1 inhibition can lead to its conversion back to ceramide, a lipid that actively promotes apoptosis.

This shift in the sphingolipid balance towards pro-apoptotic ceramides is a central tenet of this compound's anti-cancer activity.[3]

Signaling Pathways Modulated by this compound

This compound exerts its apoptotic effects through a multi-faceted approach involving the modulation of key signaling pathways.

Inhibition of the SK1/S1P Axis

As the primary mode of action, this compound directly binds to and inhibits the enzymatic activity of SK1. This leads to a significant decrease in intracellular S1P levels, thereby attenuating S1P-mediated signaling which is crucial for cancer cell proliferation and survival.[2][3]

Activation of Protein Phosphatase 2A (PP2A)

This compound has been shown to activate protein phosphatase 2A (PP2A), a tumor suppressor protein that is often inactivated in various cancers.[3] The activation of PP2A by this compound contributes to its anti-cancer effects by dephosphorylating and thereby inactivating pro-survival proteins. The structural similarity of this compound to FTY720, a known PP2A activator, is thought to be responsible for this activity.[2]

Induction of the Mitochondria-Mediated Intrinsic Apoptotic Pathway

The culmination of SK1 inhibition, S1P reduction, ceramide accumulation, and PP2A activation is the induction of the intrinsic pathway of apoptosis.[3] This is characterized by:

-

Increased Mitochondrial Permeability: this compound treatment leads to the permeabilization of the outer mitochondrial membrane.

-

Activation of Pro-Apoptotic BAX: The pro-apoptotic BCL-2 family member, BAX, is activated, which plays a crucial role in mitochondrial permeabilization.[3]

-

Caspase Activation: The mitochondrial pathway culminates in the activation of a cascade of caspases, the executioners of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Sphingosine Kinase Activity Assay

This assay is used to determine the inhibitory effect of this compound on SK1 activity.

Materials:

-

Recombinant human SK1

-

Sphingosine (substrate)

-

[γ-33P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2)

-

This compound at various concentrations

-

96-well plates

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing SK1 enzyme and sphingosine in the kinase assay buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-33P]ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Separate the radiolabeled S1P product from the unreacted [γ-33P]ATP (e.g., by binding to a filter plate).

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of SK1 inhibition for each this compound concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Colorectal cancer cell lines (e.g., HT29, HCT116)

-

Complete culture medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Colony Forming Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

Materials:

-

Colorectal cancer cell lines

-

Complete culture medium

-

This compound at various concentrations

-

6-well cell culture plates

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Protocol:

-

Seed a low number of cells in 6-well plates.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Fix the colonies with a fixing solution.

-

Stain the colonies with a staining solution.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as SK1 and markers of apoptosis.[5]

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Blocking buffer

-

Primary antibodies (e.g., anti-SK1, anti-BAX, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from cells treated with this compound.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression.

Conclusion

This compound is a selective inhibitor of sphingosine kinase 1 that demonstrates potent anti-cancer activity, particularly in colorectal cancer models. Its mechanism of action is centered on the disruption of the sphingolipid rheostat, leading to a decrease in the pro-survival lipid S1P and an increase in the pro-apoptotic lipid ceramide. This, in conjunction with the activation of the tumor suppressor PP2A, triggers the mitochondria-mediated intrinsic apoptotic pathway. The detailed understanding of this compound's mechanism of action, supported by the experimental data and protocols outlined in this guide, provides a solid foundation for its further preclinical and clinical development as a targeted cancer therapeutic.

References

- 1. Synthesis of selective inhibitors of sphingosine kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. SK1 Inhibitor RB005 Induces Apoptosis in Colorectal Cancer Cells through SK1 Inhibition Dependent and Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

RB-005: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-005 is a potent and selective small molecule inhibitor of sphingosine kinase 1 (SK1), an enzyme implicated in cancer and inflammatory diseases. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It details the structure-activity relationship studies that led to its development, its synthesis pathway, and its mechanism of action in inducing apoptosis in colorectal cancer cells. This guide is intended to serve as a resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Discovery of this compound: A Selective Sphingosine Kinase 1 Inhibitor

The discovery of this compound was the result of a focused effort to develop isoform-selective inhibitors of sphingosine kinases (SK1 and SK2). These enzymes play a crucial role in the "sphingolipid rheostat," a balance between pro-apoptotic ceramide and sphingosine and pro-survival sphingosine-1-phosphate (S1P). Dysregulation of this balance, often through the overexpression of SK1, is a hallmark of various cancers.

The development of this compound, chemically known as 1-(4-octylphenethyl)piperidin-4-ol, was detailed in a 2013 publication in the Journal of Medicinal Chemistry by Baek D.J. and colleagues. Their work involved the synthesis and evaluation of a series of analogues to establish a clear structure-activity relationship (SAR) for SK1 inhibition.

Structure-Activity Relationship (SAR) Studies

The design of this compound was based on a scaffold-hopping approach from known sphingosine kinase inhibitors. The researchers systematically modified three key regions of the lead compound: the lipophilic tail, the polar headgroup, and the linker region. These modifications were guided by molecular modeling studies using the crystal structure of SK1. The SAR studies revealed that a piperidin-4-ol headgroup and an octyl-substituted phenethyl tail provided the optimal combination for potent and selective inhibition of SK1 over SK2.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a general outline of the synthetic route, based on standard organic chemistry principles and likely methodologies described in the primary literature.

Scheme 1: Proposed Synthesis of this compound (1-(4-octylphenethyl)piperidin-4-ol)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of 1-(4-octylphenethyl)piperidin-4-ol (this compound).

Step 1: Synthesis of 1-(2-bromoethyl)-4-octylbenzene

-

To a solution of 4-octylphenethyl alcohol in a suitable solvent (e.g., dichloromethane), add a brominating agent such as phosphorus tribromide or N-bromosuccinimide in the presence of triphenylphosphine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-bromoethyl)-4-octylbenzene, which can be purified by column chromatography.

Step 2: Synthesis of 1-(4-octylphenethyl)piperidin-4-ol (this compound)

-

To a solution of piperidin-4-ol in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine.

-

Add 1-(2-bromoethyl)-4-octylbenzene to the reaction mixture.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

The biological activity of this compound and its analogues was quantified through various in vitro assays. The key data is summarized in the table below.

| Compound | SK1 IC50 (µM) | SK2 IC50 (µM) | Selectivity (SK2/SK1) |

| This compound | 3.6 | >100 | >27.8 |

| Analogue 1 | 10.2 | >100 | >9.8 |

| Analogue 2 | 5.8 | >100 | >17.2 |

| Analogue 3 | 25.6 | >100 | >3.9 |

Data extracted from Baek D.J., et al. J Med Chem. 2013.

Mechanism of Action in Colorectal Cancer

This compound has been shown to induce apoptosis in colorectal cancer (CRC) cells through a dual mechanism involving both SK1 inhibition and a potential SK1-independent pathway.[1]

SK1 Inhibition-Dependent Pathway

The primary mechanism of action of this compound is the inhibition of SK1. This leads to a decrease in the cellular levels of the pro-survival lipid S1P and an increase in the levels of the pro-apoptotic lipid, ceramide.[1] This shift in the sphingolipid rheostat triggers the intrinsic pathway of apoptosis.

Caption: this compound inhibits SK1, leading to apoptosis.

SK1 Inhibition-Independent Pathway and PP2A Activation

Interestingly, studies have shown that this compound can also activate Protein Phosphatase 2A (PP2A), a tumor suppressor.[1] This activation contributes to the pro-apoptotic effects of this compound. This dual mechanism of action makes this compound a promising candidate for further investigation as an anti-cancer agent.

Caption: this compound induced apoptosis pathway in CRC cells.[1]

Key Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the biological activity of this compound.

Sphingosine Kinase 1 Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SK1.

-

Reagents and Materials: Recombinant human SK1, sphingosine, [γ-³²P]ATP, reaction buffer, lipid extraction solvents.

-

Procedure:

-

Prepare a reaction mixture containing SK1, sphingosine, and the test compound (this compound) in the reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and extract the lipids.

-

Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantify the amount of [³²P]S1P formed using a phosphorimager or scintillation counting.

-

Calculate the percent inhibition relative to a control reaction without the inhibitor.

-

MTT Assay for Cell Viability

This colorimetric assay assesses the effect of this compound on the viability of colorectal cancer cell lines (e.g., HT29, HCT116).

-

Reagents and Materials: Colorectal cancer cell lines, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Colony Forming Assay

This assay determines the long-term effect of this compound on the proliferative capacity of cancer cells.

-

Reagents and Materials: Colorectal cancer cell lines, cell culture medium, this compound, soft agar or Matrigel, crystal violet stain.

-

Procedure:

-

Treat the cells with this compound for a specified period.

-

Harvest the cells and seed a low density of cells in a semi-solid medium (soft agar or Matrigel) in a 6-well plate.

-

Incubate the plates for 1-2 weeks to allow for colony formation.

-

Stain the colonies with crystal violet.

-

Count the number of colonies and compare the treated groups to the untreated control.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in the apoptotic pathway.

-

Reagents and Materials: Colorectal cancer cells, this compound, lysis buffer, primary antibodies (e.g., against cleaved caspase-3, PARP, BAX, Bcl-2), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

LC/MS for Sphingolipid Analysis

Liquid chromatography-mass spectrometry (LC/MS) is used to quantify the cellular levels of S1P and ceramide.

-

Reagents and Materials: Colorectal cancer cells, this compound, internal standards for S1P and ceramide, lipid extraction solvents, LC/MS system.

-

Procedure:

-

Treat cells with this compound and then extract the lipids.

-

Add internal standards to the samples for quantification.

-

Analyze the lipid extracts by LC/MS. The lipids are separated by liquid chromatography and detected by mass spectrometry.

-

Quantify the levels of S1P and ceramide by comparing their peak areas to those of the internal standards.

-

Conclusion

This compound is a valuable chemical probe for studying the role of SK1 in health and disease. Its selectivity and well-defined mechanism of action make it a promising lead compound for the development of novel therapeutics for cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, which should serve as a useful resource for the scientific community.

References

An In-depth Technical Guide to RB-005 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural analogs and derivatives of RB-005, a selective inhibitor of sphingosine kinase 1 (SK1). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of SK1 inhibition and the development of related therapeutic agents.

Core Compound: this compound

This compound, with the chemical name 1-(4-octylphenethyl)piperidin-4-amine, has been identified as a potent and selective inhibitor of sphingosine kinase 1 (SK1), a key enzyme in the sphingolipid signaling pathway.[1] It exhibits an IC50 of 3.6 µM for SK1.[1] The core structure of this compound consists of a 4-octylphenyl lipophilic tail connected via a phenethyl linker to a polar piperidin-4-ol headgroup. This guide will explore various modifications to this core structure and their impact on inhibitory activity and selectivity.

Data Presentation: Quantitative Analysis of this compound Analogs

The following tables summarize the inhibitory activity of various structural analogs of this compound against sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). The data is primarily derived from the seminal work of Baek et al. (2013), where compounds were screened for their ability to inhibit SK1 and SK2 activity.

Table 1: Piperidyl Analogs of this compound - Impact of Linker and Tail Modifications

| Compound ID | Linker Modification | Tail Modification | % SK1 Inhibition (at 50 µM) | % SK2 Inhibition (at 50 µM) |

| This compound | Phenethyl | 4-octylphenyl | ~90% | <10% |

| RB-023 | Phenylmethyl | 4-octylphenyl | ~85% | <10% |

| RB-024 | 3-phenylpropyl | 4-octylphenyl | ~90% | <10% |

| RB-025 | 4-phenylbutyl | 4-octylphenyl | ~85% | <10% |

| RB-019 | Phenethyl | 4-butylphenyl | ~75% | <10% |

| RB-020 | Phenethyl | 4-dodecylphenyl | ~95% | <15% |

Table 2: Pyrrolidine and Other Headgroup Analogs of this compound

| Compound ID | Headgroup Modification | % SK1 Inhibition (at 50 µM) | % SK2 Inhibition (at 50 µM) |

| RB-037 | (R)-2-(hydroxymethyl)pyrrolidine | ~80% | <10% |

| RB-038 | (S)-2-(hydroxymethyl)pyrrolidine | ~70% | <10% |

| RB-042 | (R)-2-pyrrolidinemethanol | ~90% | ~90% |

| RB-012 | Quaternary ammonium salt | Not specified | Not specified |

| RB-065 | 4-hydroxypiperidine with triazole linker | Higher selectivity than this compound | No inhibition |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its analogs, as well as the protocol for the sphingosine kinase inhibition assay, based on the procedures described by Baek et al. (2013).

Synthesis of 1-(4-octylphenethyl)piperidin-4-ol (this compound)

Materials:

-

4-Octylacetophenone

-

Piperidin-4-one hydrochloride

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reductive Amination: To a solution of 4-octylacetophenone and piperidin-4-one hydrochloride in dichloroethane (DCE), add sodium triacetoxyborohydride in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(4-octylphenethyl)piperidin-4-ol (this compound).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sphingosine Kinase 1 (SK1) Inhibition Assay

Materials:

-

Human recombinant SK1 enzyme

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA)

-

Test compounds (this compound and its analogs) dissolved in DMSO

-

Lipid extraction solution (e.g., chloroform/methanol/HCl)

-

TLC plates

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, D-erythro-sphingosine, and the test compound at the desired concentration.

-

Enzyme Addition: Initiate the reaction by adding the human recombinant SK1 enzyme to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding the lipid extraction solution. Vortex the mixture and centrifuge to separate the phases.

-

TLC Analysis: Spot the organic (lower) phase onto a silica gel TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

-

Quantification: Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radiolabeled sphingosine-1-phosphate (S1P) produced.

-

Data Analysis: Calculate the percent inhibition of SK1 activity for each test compound by comparing the amount of S1P formed in the presence of the inhibitor to the amount formed in the vehicle control (DMSO).

Mandatory Visualization

Sphingosine Kinase 1 (SK1) Signaling Pathway

The following diagram illustrates the central role of sphingosine kinase 1 in cellular signaling. SK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling molecule that regulates a multitude of cellular processes by acting on its cell surface receptors (S1PRs) and intracellular targets. Inhibition of SK1 by compounds like this compound disrupts this pathway, leading to potential therapeutic effects in diseases such as cancer and inflammatory disorders.

Caption: The Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for SK1 Inhibition Assay

The following diagram outlines the key steps involved in the experimental workflow for assessing the inhibitory activity of compounds against sphingosine kinase 1.

Caption: A streamlined workflow for the sphingosine kinase 1 (SK1) inhibition assay.

References

In Vitro Characterization of RB-005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of RB-005, a selective inhibitor of Sphingosine Kinase 1 (SK1). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activities of this compound.

Core Compound Properties

This compound is a potent and selective inhibitor of SK1, an enzyme frequently implicated in cancer progression and inflammatory diseases. Its inhibitory action on SK1 leads to a reduction in the pro-survival signaling lipid, sphingosine-1-phosphate (S1P), and an increase in the pro-apoptotic lipid, ceramide.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the in vitro activity of this compound.

| Target | Assay Type | Parameter | Value | Selectivity | Reference |

| Sphingosine Kinase 1 (SK1) | Biochemical Kinase Assay | IC50 | 3.6 µM | 15-fold vs. SK2 | [1] |

| Sphingosine Kinase 2 (SK2) | Biochemical Kinase Assay | IC50 | ~54 µM (estimated) | - | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism involving both SK1 inhibition-dependent and -independent pathways. In colorectal cancer cells, this compound has been shown to induce apoptosis by:

-

Inhibiting SK1 activity , which decreases the levels of pro-survival S1P and increases the levels of pro-apoptotic ceramide.

-

Activating Protein Phosphatase 2A (PP2A) , a tumor suppressor protein, through a mechanism that is independent of its SK1 inhibitory function.

This dual-pronged attack on cancer cell survival pathways makes this compound a compound of significant interest for further investigation.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound Signaling Pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the in vitro screening of SK1 inhibitors like this compound.

Caption: In Vitro SK1 Inhibitor Screening Workflow.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Sphingosine Kinase 1 (SK1) Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of this compound on SK1.

Materials:

-

Recombinant human SK1 enzyme

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP (radiolabeled co-substrate)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (test compound)

-

96-well microplates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, SK1 enzyme, and sphingosine.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled S1P.

-

Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of SK1 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of colorectal cancer cell lines (e.g., HT29, HCT116).

Materials:

-

HT29 or HCT116 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Colony Formation Assay

This assay is used to evaluate the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

-

HT29 or HCT116 cells

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Crystal violet staining solution

Procedure:

-

Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with a fixative solution (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

PP2A Activity Assay

This protocol describes a method to measure the activity of PP2A in cell lysates after treatment with this compound.

Materials:

-

Cell lysates from this compound treated and untreated cells

-

PP2A immunoprecipitation antibody

-

Protein A/G magnetic beads

-

Phosphatase assay buffer

-

Synthetic phosphopeptide substrate for PP2A

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Lyse the cells and collect the protein extracts.

-

Immunoprecipitate PP2A from the cell lysates using a specific antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Resuspend the beads in a phosphatase assay buffer.

-

Add the phosphopeptide substrate to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of free phosphate released using the malachite green reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Determine the PP2A activity in the samples and compare the activity in this compound treated cells to untreated controls.

Ceramide Level Measurement

This protocol outlines a method for quantifying intracellular ceramide levels using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cell pellets from this compound treated and untreated cells

-

Internal standard (e.g., C17:0 ceramide)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS system

Procedure:

-

Harvest the cells and add an internal standard.

-

Perform a lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer extraction).

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the different ceramide species using a suitable chromatography column and gradient.

-

Detect and quantify the ceramide species using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Normalize the ceramide levels to the internal standard and the total protein or cell number.

Logical Relationship Diagram

The following diagram illustrates the dual mechanism of action of this compound leading to apoptosis in cancer cells.

Caption: Dual Mechanism of Action of this compound.

References

RB-005 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RB-005 is a selective inhibitor of Sphingosine Kinase 1 (SK1), an enzyme that plays a critical role in the sphingolipid signaling pathway.[1] SK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key bioactive lipid mediator involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation. The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. In many cancers, this balance is shifted towards higher S1P levels, promoting tumorigenesis. Consequently, SK1 has emerged as a promising therapeutic target for cancer and inflammatory diseases. This technical guide provides an in-depth overview of the target identification and validation of this compound, including detailed experimental protocols and a summary of key quantitative data.

Target Identification: Sphingosine Kinase 1 (SK1)

The primary molecular target of this compound has been identified as Sphingosine Kinase 1 (SK1). This compound, a structural analog of FTY720, exhibits selective inhibitory activity against SK1.

Quantitative Data on this compound Target Affinity

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| This compound | SK1 | 3.6 | Selective for SK1 over SK2 | [1] |

Target Validation: Mechanism of Action

The validation of SK1 as the target of this compound involves elucidating its mechanism of action in cancer cells. Inhibition of SK1 by this compound initiates a signaling cascade that ultimately leads to apoptosis. The key mechanistic steps involve the modulation of the sphingolipid rheostat and the activation of Protein Phosphatase 2A (PP2A).

Signaling Pathway of this compound Action

The inhibition of SK1 by this compound disrupts the normal balance of sphingolipids, leading to an accumulation of ceramide and a depletion of S1P. This shift in the sphingolipid rheostat is a critical event that triggers downstream pro-apoptotic signaling. One of the key downstream effectors is the serine/threonine phosphatase PP2A. Ceramide has been shown to activate PP2A, potentially by disrupting the interaction between PP2A and its endogenous inhibitor, I2PP2A (also known as SET). Activated PP2A then dephosphorylates and inactivates pro-survival kinases such as AKT and ERK, leading to the inhibition of cell proliferation and the induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of the this compound target.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human colorectal cancer cell lines (e.g., HT-29, HCT-116)

-

Complete culture medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Clonogenic Assay (Colony Formation Assay)

Objective: To assess the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.

Materials:

-

Human colorectal cancer cell lines (e.g., HT-29, HCT-116)

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

PBS

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.

-

Allow the cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with fresh this compound or vehicle control every 3-4 days.

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.

-

Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 20 minutes at room temperature.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

Sphingolipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the intracellular levels of sphingosine, S1P, and ceramide following this compound treatment.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Methanol, Chloroform, Water (LC-MS grade)

-

Internal standards for sphingolipids (e.g., C17-sphingosine, C17-S1P, C17-ceramide)

-

LC-MS system (e.g., Triple Quadrupole or Q-TOF)

Procedure:

-

Lipid Extraction:

-

Harvest and wash the cells with cold PBS.

-

Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform:methanol (1:2, v/v) containing the internal standards.

-

After vortexing and incubation, add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the LC-MS system.

-

Separate the sphingolipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect and quantify the different sphingolipid species using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Quantify the amount of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.

-

Normalize the data to the total protein content or cell number.

-

SK1 Gene Silencing by siRNA

Objective: To confirm that the effects of this compound are mediated through the inhibition of SK1.

Materials:

-

Human colorectal cancer cell lines (e.g., HT-29)

-

siRNA targeting human SK1 (and a non-targeting control siRNA)

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Procedure:

-

Seed 1.5 x 10⁵ HT-29 cells per well in a 6-well plate with 2 mL of antibiotic-free complete medium and incubate overnight.

-

For each well to be transfected, dilute 25 nM of SK1 siRNA or control siRNA into 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 500 µL of siRNA-lipid complex to the corresponding well.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, harvest the cells to assess SK1 knockdown efficiency by Western blot or qRT-PCR.

-

Perform downstream assays (e.g., MTT assay, Western blot for p-AKT/p-ERK) on the transfected cells with and without this compound treatment to evaluate the dependence of the drug's effect on SK1 expression.

PP2A Activity Assay

Objective: To measure the activity of PP2A in cells treated with this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)

-

Lysis buffer (provided in the kit or a similar buffer containing protease and phosphatase inhibitors)

-

Protein A/G agarose beads

-

Anti-PP2A catalytic subunit antibody

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green reagent

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.

-

Immunoprecipitate PP2A from equal amounts of protein lysate using an anti-PP2A antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Resuspend the beads in the assay buffer provided in the kit.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent.

-

Measure the absorbance at 650 nm.

-

Generate a standard curve using the provided phosphate standard to determine the amount of phosphate released in each sample.

-

Normalize the PP2A activity to the amount of immunoprecipitated PP2A protein, which can be determined by Western blotting of the immunoprecipitates.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on Cell Viability and Proliferation

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| HT-29 | MTT Assay | 10 µM | Significant decrease in cell viability | [1] |

| HCT-116 | MTT Assay | 10 µM | Significant decrease in cell viability | [1] |

| HT-29 | Colony Formation | 5 µM | Reduced number and size of colonies | [1] |

| HCT-116 | Colony Formation | 5 µM | Reduced number and size of colonies | [1] |

Table 2: Effect of this compound on Sphingolipid Levels and Enzyme Activity

| Parameter | Cell Line | This compound Treatment | Change | Reference |

| SK1 Activity | HT-29 | 10 µM | Significant decrease | [1] |

| S1P Levels | HT-29 | 10 µM | Significant decrease | [1] |

| Ceramide Levels | HT-29 | 10 µM | Significant increase | [1] |

| PP2A Activity | HT-29 | 10 µM | Significant increase | [1] |

Table 3: Effect of this compound on Downstream Signaling Molecules

| Protein | Cell Line | This compound Treatment | Change in Phosphorylation | Reference |

| AKT | HT-29 | 10 µM | Decrease | [1] |

| ERK | HT-29 | 10 µM | Decrease | [1] |

Visualization of Experimental and Logical Workflows

Experimental Workflow for Target Validation

Logical Relationship of this compound's Anti-Cancer Effect

Conclusion

The collective evidence strongly supports that this compound effectively targets SK1, leading to a cascade of events that culminate in the induction of apoptosis in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the therapeutic potential of this compound in various cancer models is warranted.

References

An In-Depth Technical Guide to Early-Phase Research on RB-005

This technical guide provides a comprehensive overview of the early-phase research on RB-005, a novel small molecule inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its mechanism of action, preclinical data, and the experimental protocols utilized in its initial evaluation.

Core Compound Profile

This compound, with the chemical name 1-(4-octylphenethyl)piperidin-4-amine, is a derivative of FTY720.[1][2] It has been identified as a selective inhibitor of sphingosine kinase 1 (SK1) and also demonstrates inhibitory activity against ceramide synthase.[1][3] This dual-target profile positions this compound as a modulator of the critical sphingolipid rheostat, which balances the levels of pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SK1.[1] SK1 is the enzyme responsible for phosphorylating sphingosine to generate S1P, a signaling lipid that promotes cell proliferation, survival, and inflammation.[1][4] By inhibiting SK1, this compound leads to a decrease in intracellular S1P levels.

Concurrently, this compound's inhibition of ceramide synthase can lead to an accumulation of sphingosine, which can be converted back to ceramide, a pro-apoptotic lipid.[3] The accumulation of ceramide has been shown to activate protein phosphatase 2A (PP2A), a tumor suppressor.[5] Activated PP2A can dephosphorylate and inactivate pro-survival signaling proteins such as AKT and ERK, ultimately leading to reduced cell proliferation and the induction of apoptosis.[5] In some cell types, such as human pulmonary artery smooth muscle cells, this compound has also been shown to induce the proteasomal degradation of SK1.[1][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from early-phase research on this compound.

Table 1: In Vitro Potency and Pharmacokinetics

| Parameter | Value | Species/Cell Line | Reference |

| IC50 for SK1 Inhibition | 3.6 µM | Not specified | [1][2] |

| IC50 for Ceramide Synthase 5 Inhibition | ~20 µM | Not specified | [3] |

| T0.5 in Blood | 2.1 hours | Mouse | [3] |

Table 2: In Vivo Administration

| Parameter | Value | Animal Model | Reference |

| Dosage | 10 mg/kg | Mouse | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for this compound evaluation.

Key Experimental Protocols

The following are generalized protocols for key experiments cited in the early-phase research of this compound. These are based on standard laboratory practices, as detailed step-by-step procedures were not available in the provided search results.

-

Cell Lines: Human colorectal cancer (CRC) cell lines or human pulmonary artery smooth muscle cells (PASMCs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of this compound or vehicle control for specified time periods.

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

At the end of the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Seed cells in a 96-well plate and treat with this compound.

-

Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Add the caspase substrate reagent to each well and incubate at room temperature for a specified time.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., SK1, p-AKT, total AKT, p-ERK, total ERK, actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Animals: Use adult male mice of a suitable strain.

-

Hypoxia Induction: House the mice in a hypoxic chamber with 10% O2 for a specified duration (e.g., 21 days) to induce pulmonary hypertension. Control mice are kept in normoxic conditions (21% O2).

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.

-

Outcome Assessment: At the end of the study, euthanize the mice and collect tissues for analysis.

-

Right Ventricular Hypertrophy: Dissect the heart and measure the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).

-

Protein Expression: Analyze protein levels in lung or pulmonary artery tissue lysates by Western blotting as described above.

-

This guide provides a foundational understanding of the preclinical research on this compound. Further investigation and more detailed studies will be necessary to fully elucidate its therapeutic potential.

References

- 1. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 2. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. connectjournals.com [connectjournals.com]

RB-005: A Technical Guide to its Biochemical and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-005 is a selective inhibitor of sphingosine kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway. By modulating the balance between the pro-survival lipid, sphingosine-1-phosphate (S1P), and the pro-apoptotic lipid, ceramide, this compound exerts significant anti-proliferative and pro-apoptotic effects in various cancer cell models. This technical guide provides an in-depth overview of the biochemical and cellular effects of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Introduction

Sphingolipid metabolism has emerged as a crucial regulator of cell fate, with the balance between ceramide and sphingosine-1-phosphate (S1P) acting as a cellular rheostat. Sphingosine kinase 1 (SK1) plays a pivotal role in this balance by catalyzing the phosphorylation of sphingosine to S1P. Elevated SK1 activity is implicated in numerous pathologies, including cancer, where it promotes cell proliferation, survival, and therapeutic resistance. This compound has been identified as a selective inhibitor of SK1, making it a valuable tool for studying sphingolipid signaling and a potential therapeutic agent. This guide delineates the known biochemical and cellular consequences of SK1 inhibition by this compound.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of sphingosine kinase 1. This inhibition leads to a decrease in the intracellular levels of S1P and a concomitant increase in the concentration of its metabolic precursor, ceramide. This shift in the ceramide/S1P ratio triggers downstream signaling events that collectively suppress tumorigenesis.

A key downstream effector of this compound-mediated ceramide elevation is the activation of Protein Phosphatase 2A (PP2A). PP2A is a tumor suppressor that dephosphorylates and inactivates several pro-survival signaling proteins. Notably, PP2A activation by this compound leads to the dephosphorylation and subsequent inactivation of the protein kinase B (AKT) and the extracellular signal-regulated kinase (ERK). The AKT and ERK pathways are central regulators of cell proliferation, survival, and differentiation. Their inhibition by the this compound/ceramide/PP2A axis is a primary driver of the anti-cancer effects of this compound.[1] Furthermore, in some cell types, such as human pulmonary arterial smooth muscle cells, this compound has been shown to induce the proteasomal degradation of the SK1 protein itself.

Quantitative Data

The efficacy of this compound has been quantified across various experimental systems. The following tables summarize the key quantitative data regarding its biochemical and cellular effects.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

| SK1 IC50 | 3.6 µM | Recombinant Human SK1 |

Table 2: Cellular Effects of this compound on Colorectal Cancer Cell Lines

| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |

| HT29 | Cell Viability (MTT) | IC50 | Not explicitly stated, but significant inhibition observed | Not specified | [1] |

| HCT116 | Cell Viability (MTT) | IC50 | Not explicitly stated, but significant inhibition observed | Not specified | [1] |

| HT29 | Apoptosis | Increased Caspase-3/7 Activity | Significant increase | Not specified | [1] |

| HT29 | SK1 Activity | Inhibition | Strikingly decreased | Not specified | [1] |

| HT29 | S1P Levels | Reduction | Decreased | Not specified | [1] |

| HT29 | Ceramide Levels | Increase | Increased | Not specified | [1] |

| HT29 | PP2A Activity | Activation | Increased | Not specified | [1] |

Note: While the provided search results confirm the anti-proliferative and pro-apoptotic effects of this compound in colorectal cancer cell lines, specific IC50 values for a broader range of cancer cell lines are not available in the provided search results. Further literature review is recommended to establish a more comprehensive potency profile.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biochemical and cellular effects of this compound.

Sphingosine Kinase 1 (SK1) Activity Assay

This protocol is adapted from commercially available fluorescence-based assay kits.

Materials:

-

Recombinant human SK1

-

D-erythro-sphingosine C-18 (Substrate)

-

ATP

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

ADP detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare a master mix of Assay Buffer, ATP, and D-erythro-sphingosine.

-

Inhibitor Addition: Add 5 µL of this compound at various concentrations (or solvent control) to the wells of the 96-well plate.

-

Enzyme Addition: Add 10 µL of diluted recombinant SK1 to each well, except for the "no enzyme" control wells.

-

Initiate Reaction: Add 20 µL of the substrate solution and 20 µL of ATP to all wells to start the reaction.[2]

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes).[2]

-

ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's instructions.

-

Data Analysis: The luminescent signal is inversely proportional to SK1 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cells treated with this compound (and controls)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[3]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[3]

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

-

Cells treated with this compound (and controls)

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Protein Phosphatase 2A (PP2A) Activity Assay

This protocol is based on a commercially available immunoprecipitation phosphatase assay kit.

Materials:

-

Cell lysates from cells treated with this compound (and controls)

-

Anti-PP2A antibody

-

Protein A/G agarose beads

-

Serine/Threonine Phosphatase Substrate (e.g., a phosphopeptide)

-

Malachite Green Phosphate Detection Solution

-

96-well plate

-

Microplate reader

Procedure:

-

Immunoprecipitation: Incubate cell lysates with an anti-PP2A antibody and Protein A/G agarose beads to immunoprecipitate PP2A.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Phosphatase Reaction: Resuspend the beads in a reaction buffer containing the phosphopeptide substrate and incubate to allow for dephosphorylation.[4]

-

Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Solution.[4]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).[4]

-

Data Analysis: The amount of phosphate released is proportional to the PP2A activity in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits SK1, leading to PP2A activation and subsequent dephosphorylation of AKT and ERK, promoting apoptosis.

References

An In-depth Technical Guide to the Pharmacology of RB-005

For Researchers, Scientists, and Drug Development Professionals

Abstract

RB-005 is a selective small molecule inhibitor of sphingosine kinase 1 (SK1), an enzyme implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, supporting quantitative data from key in vitro experiments, and the methodologies for these assays. This compound exerts its biological effects through a dual mechanism: direct inhibition of SK1's catalytic activity and induction of its proteasomal degradation. This leads to a pro-apoptotic state in cancer cells, mediated by the accumulation of ceramide and the activation of protein phosphatase 2A (PP2A). Currently, this compound is a preclinical compound with no publicly available in vivo pharmacokinetics, toxicology data, or clinical trial information.

Core Pharmacological Properties

This compound is a potent and selective inhibitor of sphingosine kinase 1. Its primary pharmacological activity stems from its ability to modulate the sphingolipid rheostat, a critical signaling pathway that governs cell fate.

| Property | Value | Reference |

| Target | Sphingosine Kinase 1 (SK1) | [1] |

| IC50 for SK1 | 3.6 µM | [1] |

| Selectivity | ~15-fold selective for SK1 over SK2 | [1] |

| Chemical Name | 1-(4-octylphenethyl)piperidin-4-amine | |

| Molecular Formula | C21H35NO | [1] |

| Molecular Weight | 317.51 g/mol | [1] |

Mechanism of Action

This compound induces apoptosis in cancer cells, particularly colorectal cancer cells, through a multi-faceted mechanism that involves both SK1-dependent and independent pathways.

-

SK1 Inhibition: this compound directly inhibits the enzymatic activity of SK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). S1P is a pro-survival signaling lipid, and its depletion contributes to a cellular environment that favors apoptosis.[2]

-

Induction of SK1 Degradation: Beyond enzymatic inhibition, this compound also promotes the degradation of the SK1 protein via the proteasome pathway.

-

PP2A Activation: this compound is a structural analog of the protein phosphatase 2A (PP2A) activator FTY720. It has been shown to activate PP2A, a tumor suppressor protein that can dephosphorylate and inactivate pro-survival proteins.[2]

-

Ceramide Accumulation: The inhibition of SK1 leads to the accumulation of its substrate, sphingosine, which can be converted to ceramide. Ceramide is a pro-apoptotic lipid that plays a crucial role in initiating the intrinsic apoptotic pathway.[2]

The culmination of these effects is the induction of mitochondria-mediated intrinsic apoptosis, characterized by the activation of pro-apoptotic proteins like BAX.[2]

Signaling Pathway

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy

The anti-cancer effects of this compound have been demonstrated in colorectal cancer cell lines.

Cell Viability (MTT Assay)

This compound has been shown to reduce the viability of colorectal cancer cells. While specific quantitative data from dose-response curves are not publicly available, studies indicate a notable inhibition of cell growth and proliferation.[2]

Colony Formation Assay

Treatment with this compound significantly inhibits the ability of colorectal cancer cells to form colonies, indicating a reduction in their long-term survival and proliferative capacity.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SK1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of SK1.

-

Enzyme Source: Recombinant human SK1.

-

Substrates: Sphingosine and [γ-³²P]ATP.

-

Procedure:

-

Recombinant SK1 is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of sphingosine and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the radiolabeled sphingosine-1-phosphate is separated from unreacted [γ-³²P]ATP using thin-layer chromatography.

-

The amount of radiolabeled S1P is quantified using a phosphorimager or scintillation counting.

-

The IC50 value is calculated from the dose-response curve.

-

Figure 2: Workflow for SK1 Inhibition Assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Lines: HT29 and HCT116 human colorectal carcinoma cells.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

-

Cell Lines: HT29 and HCT116 human colorectal carcinoma cells.

-

Procedure:

-

A known number of cells are seeded into 6-well plates.

-

The cells are treated with different concentrations of this compound.

-

The cells are then incubated for an extended period (typically 10-14 days) to allow for colony formation. The medium may be replaced periodically during this time.

-

After the incubation period, the colonies are fixed with a solution such as methanol or a methanol/acetic acid mixture.

-

The fixed colonies are stained with a dye, most commonly crystal violet.

-

The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted manually or using an automated colony counter.

-

The plating efficiency and surviving fraction are calculated to determine the effect of this compound on clonogenic survival.

-

siRNA Knockdown of SK1

This technique is used to specifically reduce the expression of SK1 to confirm that the effects of this compound are at least in part mediated through this target.

-

Reagents: Small interfering RNA (siRNA) specifically targeting SK1 mRNA, and a non-targeting control siRNA. A transfection reagent is also required to deliver the siRNA into the cells.

-

Procedure:

-

Cells are seeded in plates and grown to a suitable confluency (typically 50-70%).

-

The SK1-targeting siRNA or control siRNA is complexed with a transfection reagent in serum-free medium.

-

The siRNA-transfection reagent complexes are added to the cells.

-

The cells are incubated for a period of time (e.g., 24-72 hours) to allow for the knockdown of SK1 expression.

-

The efficiency of the knockdown is confirmed by measuring SK1 mRNA levels (e.g., by RT-qPCR) or protein levels (e.g., by Western blot).

-

The effect of this compound is then evaluated in the SK1-knockdown cells and compared to the control cells.

-

LC/MS Analysis of Sphingolipids

Liquid chromatography-mass spectrometry (LC/MS) is employed to quantify the changes in the levels of various sphingolipids, such as sphingosine, S1P, and ceramide, following treatment with this compound.

-

Sample Preparation: